4-(4-Nitrophenyl)-1-phenyl-1H-pyrazole
Description
Significance of Pyrazole (B372694) Core Structures in Organic Synthesis and Advanced Materials
The pyrazole nucleus, a five-membered ring with two adjacent nitrogen atoms, is a privileged scaffold in the chemical sciences. nih.govnih.gov Its unique structural and electronic properties make it a versatile building block in organic synthesis and a key component in the development of advanced materials. nih.govscispace.com
In organic synthesis , pyrazoles are highly valued for their ability to be readily functionalized at various positions on the ring, allowing for the creation of a diverse library of derivatives. scispace.comrsc.org The amphoteric nature of the NH-pyrazole, acting as both a weak acid and a weak base, facilitates a wide range of chemical transformations. rsc.org They serve as crucial intermediates in the synthesis of more complex molecules, including fused heterocyclic systems. scispace.com
In the realm of advanced materials , pyrazole derivatives have shown significant promise. Their inherent fluorescence and ability to form stable metal complexes make them suitable for applications such as:
Organic Light-Emitting Diodes (OLEDs): The electroluminescent properties of some pyrazole-based compounds are utilized in the fabrication of OLEDs. nih.govacs.org
Fluorescent Probes and Sensors: The photophysical properties of pyrazoles can be tailored to detect specific ions or molecules, making them useful as chemosensors. scispace.comacs.org
Nonlinear Optical (NLO) Materials: The presence of donor-acceptor groups across the pyrazole ring system can lead to significant NLO properties, which are crucial for applications in optoelectronics and telecommunications. nih.gov
Agrochemicals: Many pyrazole derivatives exhibit potent herbicidal and fungicidal activities, playing an important role in modern agriculture. frontiersin.orgglobalresearchonline.net
The structural versatility and tunable electronic properties of the pyrazole core continue to drive its exploration in both fundamental and applied research. scispace.com
Historical Context of Pyrazole Chemistry and Evolution of Synthesis Strategies
The history of pyrazole chemistry dates back to the late 19th century. The term "pyrazole" was first coined by German chemist Ludwig Knorr in 1883. nih.gov Shortly after, in 1889, the first synthesis of the parent pyrazole was achieved by Eduard Buchner. nih.gov
One of the earliest and most fundamental methods for pyrazole synthesis is the Knorr pyrazole synthesis , also reported in 1883, which involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. nih.govresearchgate.net Another classical approach is the reaction of α,β-unsaturated aldehydes or ketones with hydrazine. researchgate.net
Over the decades, synthetic strategies have evolved significantly, moving from these classical condensation reactions to more sophisticated and efficient methods. Modern synthetic approaches include:
1,3-Dipolar Cycloadditions: This method involves the reaction of a diazo compound with an alkyne, providing a powerful and regioselective route to pyrazoles. globalresearchonline.net
Multi-component Reactions: These reactions allow for the synthesis of complex pyrazole derivatives in a single step from three or more starting materials, increasing efficiency and reducing waste. globalresearchonline.net
Transition-Metal Catalyzed Cross-Coupling Reactions: Techniques like the Suzuki and Heck couplings have become invaluable for the synthesis of aryl-substituted pyrazoles, including derivatives of 4-(4-Nitrophenyl)-1-phenyl-1H-pyrazole. researchgate.net
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for many pyrazole syntheses. frontiersin.org
This evolution from classical one-pot condensations to modern catalytic and multi-component strategies has greatly expanded the accessibility and diversity of pyrazole derivatives available for study and application. nih.govglobalresearchonline.net
Overview of Current Research Trajectories for this compound Derivatives
Current research on derivatives of this compound is multifaceted, leveraging the compound's unique structure for various applications. The strong electron-withdrawing nature of the nitrophenyl group combined with the phenyl-substituted pyrazole core makes these derivatives prime candidates for several fields of investigation.
One significant research area is in materials science , particularly for nonlinear optical (NLO) applications . nih.gov The inherent charge transfer characteristics of molecules containing electron donor and acceptor groups are a key requirement for NLO activity. Researchers are exploring how modifications to the pyrazole core and the phenyl rings of this compound can enhance its hyperpolarizability, a measure of NLO response. nih.gov
Another active line of inquiry is the synthesis of biologically active compounds . While the parent compound's bioactivity is not the primary focus, its scaffold is used to create new derivatives with potential pharmacological properties. For instance, the synthesis of N-acetyl pyrazole derivatives incorporating a 4-nitrophenyl moiety has been explored for antimicrobial activity. researchgate.net Studies have shown that the introduction of different substituents can modulate the biological effects, with some derivatives exhibiting promising antibacterial and antifungal properties. nih.govresearchgate.net
Furthermore, derivatives are being investigated for their insecticidal properties . For example, N-(4-cyano-1-(4-nitrophenyl)-1H-pyrazol-5-yl) carboxamide derivatives have been synthesized and tested for their effectiveness against common pests. rsc.org
The synthesis of these derivatives often involves multi-step reaction sequences. A common strategy is the initial synthesis of a chalcone (B49325) precursor, which is then cyclized with a substituted hydrazine to form the pyrazole or pyrazoline ring. nih.govmdpi.com Subsequent modifications can then be made to the core structure.
Below is a data table summarizing key research directions for derivatives of the title compound.
| Research Area | Focus of Investigation | Example Derivative Class | Potential Application |
| Advanced Materials | Enhancement of nonlinear optical (NLO) properties. | Pyrazoline derivatives with multiple electron-accepting groups. | Optoelectronics, telecommunications. nih.gov |
| Medicinal Chemistry | Evaluation of antimicrobial efficacy. | N-acetyl-3-aryl-5-[5'-(4-nitrophenyl)-2'-furyl]-4,5-dihydro-1H-pyrazoles. | Development of new antibacterial and antifungal agents. researchgate.net |
| Agrochemicals | Assessment of insecticidal activity. | N-(4-cyano-1-(4-nitrophenyl)-1H-pyrazol-5-yl) carboxamides. | Crop protection. rsc.org |
Structure
3D Structure
Properties
IUPAC Name |
4-(4-nitrophenyl)-1-phenylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2/c19-18(20)15-8-6-12(7-9-15)13-10-16-17(11-13)14-4-2-1-3-5-14/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVDNBDVXNPWKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80553640 | |
| Record name | 4-(4-Nitrophenyl)-1-phenyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80553640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114474-27-0 | |
| Record name | 4-(4-Nitrophenyl)-1-phenyl-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114474-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Nitrophenyl)-1-phenyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80553640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 4 Nitrophenyl 1 Phenyl 1h Pyrazole and Its Structural Analogues
Classical Cyclocondensation Routes to Pyrazole (B372694) Derivatives
Cyclocondensation reactions represent the foundational and most traditional methods for pyrazole synthesis. These methods typically involve the reaction of a binucleophilic hydrazine (B178648) derivative with a 1,3-dielectrophilic species, leading to the formation of the five-membered pyrazole ring.
Hydrazine Condensation with 1,3-Dicarbonyl Compounds and Synthetic Equivalents
The Knorr pyrazole synthesis, first reported in 1883, is a primary example of this class of reactions. mdpi.com It involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound. mdpi.comjk-sci.com The reaction is typically catalyzed by an acid and proceeds through the formation of an imine, followed by an intramolecular cyclization and dehydration to yield the pyrazole. jk-sci.com
A significant challenge in the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, is the potential formation of a mixture of two regioisomers. mdpi.comnih.gov The regioselectivity is influenced by the electronic and steric properties of the substituents on both the dicarbonyl compound and the hydrazine. nih.gov For instance, when an aryl group and an alkyl group are present on the dicarbonyl compound, the reaction often favors the formation of the regioisomer where the substituted nitrogen of the hydrazine is adjacent to the alkyl group. nih.gov
To address the limitations of classical methods, several modifications and alternative strategies have been developed. One approach involves the in situ generation of 1,3-dicarbonyl compounds from enolates and carboxylic acid chlorides, which are then reacted with hydrazines in a one-pot process. beilstein-journals.orgnih.gov Another strategy circumvents the often-difficult synthesis of substituted hydrazines by coupling arylboronic acids with a protected diimide, followed by deprotection and cyclocondensation with a 1,3-dicarbonyl compound. beilstein-journals.orgnih.gov
The use of catalysts has also been explored to improve reaction efficiency. For example, lithium perchlorate (B79767) has been employed as a Lewis acid catalyst in the condensation of 1,3-diketones with sulfonyl hydrazides. mdpi.com Furthermore, iodine has been used to promote a cascade reaction involving imination, halogenation, cyclization, and ring contraction to produce dicarbonyl-substituted pyrazoles. mdpi.com
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Key Features |
| 1,3-Dicarbonyl Compound | Hydrazine | Acid catalyst | Pyrazole | Classical Knorr synthesis; potential for regioisomers. mdpi.comjk-sci.com |
| Enolate + Acid Chloride | Hydrazine | One-pot | Pyrazole | In situ generation of the 1,3-dicarbonyl compound. beilstein-journals.orgnih.gov |
| Arylboronic Acid + Protected Diimide | 1,3-Dicarbonyl Compound | Copper catalyst, then deprotection | 1-Aryl-pyrazole | Avoids direct synthesis of substituted hydrazines. beilstein-journals.orgnih.gov |
| 1,3-Diketone | Sulfonyl Hydrazide | Lithium Perchlorate | Sulfonated Pyrazole | Lewis acid catalysis improves efficiency. mdpi.com |
| 1,3-Dicarbonyl Compound | Oxamic Acid Thiohydrazide | Iodine, TsOH | Dicarbonyl-substituted Pyrazole | Iodine-promoted cascade reaction. mdpi.com |
Cyclocondensation of Nitroolefins with Hydrazones
A more recent and highly regioselective method for pyrazole synthesis involves the cyclocondensation of nitroolefins with N-monosubstituted hydrazones. nih.govorganic-chemistry.org This approach offers a significant advantage over traditional methods by typically yielding a single regioisomer. nih.gov The reaction leverages the high electrophilicity of nitroolefins and the nucleophilicity of hydrazones. organic-chemistry.org
The process is generally a one-pot synthesis that proceeds through a nitropyrazolidine intermediate. organic-chemistry.org The reaction conditions, particularly the choice of solvent, play a crucial role, with polar protic solvents like methanol (B129727) often providing the best yields. organic-chemistry.org In some variations, a strong base such as potassium tert-butoxide (t-BuOK) is used, followed by treatment with a strong acid to afford the final pyrazole product in good to excellent yields. nih.govmdpi.com This base-mediated approach can lead to a reversed regioselectivity compared to other methods, resulting in 1,3,4-trisubstituted pyrazoles. organic-chemistry.org
The scope of this reaction is broad, accommodating a variety of substituted nitroolefins and hydrazones, making it a valuable tool for creating diverse pyrazole libraries for applications such as drug discovery. organic-chemistry.org
| Reactant 1 | Reactant 2 | Conditions | Intermediate | Product | Regioselectivity |
| Nitroolefin | N-Monosubstituted Hydrazone | Polar protic solvent (e.g., MeOH) | Nitropyrazolidine | Substituted Pyrazole | High |
| Nitroolefin | Hydrazone | Strong base (e.g., t-BuOK), then strong acid | Not specified | 1,3,4,5-Substituted Pyrazole | Excellent, single regioisomer |
Synthesis from Acetylenic Ketones and Hydrazine Derivatives
The reaction of acetylenic ketones with hydrazine derivatives is another long-established route to pyrazoles. nih.govthieme-connect.com This method, however, has historically been plagued by a lack of regioselectivity, often producing a mixture of two regioisomeric pyrazoles that are difficult to separate. mdpi.comresearchgate.net
Despite this challenge, recent studies have demonstrated that high regioselectivity can be achieved under specific conditions, leading to the formation of a single pyrazole isomer in excellent yields. thieme-connect.com The reaction of α,β-alkynic aldehydes with hydrazines, followed by the addition of phenylselenyl chloride, has been used to prepare selenium-containing pyrazoles. mdpi.com Additionally, the cyclization of ethyl 5-(3-aryl-3-oxopropinyl)anthranilates with arylhydrazines has been shown to proceed with excellent regioselectivity, yielding 1,3,5-trisubstituted pyrazoles bearing an anthranilate moiety. mdpi.com
A copper- and palladium-free method has also been developed for the sequential synthesis of 3,5-disubstituted-1H-pyrazoles. This involves the reaction of N-acylbenzotriazoles with terminal alkynes in an ionic liquid, catalyzed by zinc chloride, to form α,β-unsaturated alkynones. These intermediates then react in situ with hydrazine to form the pyrazole. researchgate.net
| Reactant 1 | Reactant 2 | Conditions | Product | Key Features |
| Acetylenic Ketone | Hydrazine Derivative | Ethanol (B145695) | Mixture of regioisomeric pyrazoles | Classical approach, often lacks regioselectivity. mdpi.comresearchgate.net |
| Acetylenic Ketone | Substituted Hydrazine | Optimized conditions | Single pyrazole isomer | High regioselectivity and excellent yields achieved in recent studies. thieme-connect.com |
| α,β-Alkynic Aldehyde | Hydrazine, then Phenylselenyl Chloride | Not specified | Selenium-containing pyrazole | Functionalized pyrazole synthesis. mdpi.com |
| Ethyl 5-(3-aryl-3-oxopropinyl)anthranilate | Arylhydrazine | Not specified | 1,3,5-Trisubstituted pyrazole | Excellent regioselectivity. mdpi.com |
| N-Acylbenzotriazole + Terminal Alkyne | Hydrazine | Ionic liquid, ZnCl2 | 3,5-Disubstituted-1H-pyrazole | Copper- and palladium-free sequential synthesis. researchgate.net |
Modern Cycloaddition Approaches
Modern synthetic chemistry has increasingly turned to cycloaddition reactions for the construction of heterocyclic rings due to their high efficiency and selectivity. For pyrazole synthesis, 1,3-dipolar cycloadditions are particularly prominent.
1,3-Dipolar Cycloaddition Reactions (e.g., Diazo Compounds, Nitrilimines, Sydnones)
1,3-Dipolar cycloaddition reactions, also known as Huisgen cycloadditions, are powerful tools for synthesizing five-membered heterocycles like pyrazoles. mdpi.com These reactions involve the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile, which is typically an alkene or alkyne. researchgate.net
Diazo Compounds: The reaction of diazo compounds, such as diazomethane (B1218177), with alkenes is a classic example of a 1,3-dipolar cycloaddition, leading to the formation of pyrazolines. wikipedia.org These pyrazolines can subsequently be oxidized to pyrazoles. wikipedia.org The reaction is often highly regioselective and proceeds via a syn addition, preserving the stereochemistry of the alkene. wikipedia.org Catalyst-free cycloadditions of diazo compounds to alkynes can be achieved by simple heating, sometimes under solvent-free conditions, to afford pyrazoles in high yields. rsc.org
Nitrilimines: Nitrilimines, which can be generated in situ, are another important class of 1,3-dipoles used in pyrazole synthesis. nih.govresearchgate.net They react with alkenes in an eliminative nitrilimine-alkene 1,3-dipolar cycloaddition (ENAC) to form an unstable pyrazoline intermediate, which then eliminates a leaving group to yield the stable pyrazole. nih.govresearchgate.net This method has been used to create fully substituted pyrazoles with high regioselectivity and in excellent yields. nih.gov
Sydnones: Sydnones are mesoionic compounds that can also act as 1,3-dipoles. They react with activated alkynes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), via a 1,3-dipolar cycloaddition to produce pyrazoles. mdpi.com This method has been successfully employed in the synthesis of 1-arylpyrazoles, including those with fluorine and bromine substituents. mdpi.com
Regioselective Control in Cycloaddition Pathways
A key advantage of 1,3-dipolar cycloaddition reactions is the potential for high regioselectivity. The regiochemical outcome is governed by the electronic and steric properties of both the 1,3-dipole and the dipolarophile.
In the cycloaddition of diazo compounds with unsymmetrical alkenes, the regioselectivity can be predicted by considering the frontier molecular orbitals of the reactants. For example, the reaction of diazomethane with trans-diethyl glutaconate is 100% regioselective. wikipedia.org However, with other diazo compounds like diazo(phenyl)methane, the regioselectivity can be reversed. wikipedia.org
For nitrilimine cycloadditions, the regioselectivity can also be controlled. For instance, the reaction of nitrilimines with thioaurones has been shown to be highly regioselective, leading to the formation of spiropyrazolines. mdpi.com Computational studies, such as those using Molecular Electron Density Theory (MEDT), can be employed to understand and predict the observed regioselectivity. mdpi.com
In the synthesis of 3,4-diaryl-1H-pyrazoles from tosylhydrazones and nitroalkenes, the regioselectivity of the transformation has been confirmed using 2D NMR techniques and supported by DFT calculations, which indicated that the observed product corresponds to the one with the lowest activation energy. rsc.org Similarly, in the cycloaddition of ethyl diazoacetate with alkynes in a micellar environment, the pH of the reaction medium was found to be a critical factor in controlling the regioselectivity, with a higher pH favoring the formation of a single regioisomer. researchgate.net
Expedited Synthesis Techniques
Modern organic synthesis emphasizes speed, efficiency, and sustainability. For pyrazole synthesis, this has led to the development of one-pot reactions, continuous flow processes, and energy-efficient activation methods like microwave irradiation and mechanochemistry. These techniques dramatically reduce reaction times, minimize waste, and often provide access to compounds that are difficult to synthesize using traditional methods. rsc.orgrsc.org
One-pot, multicomponent reactions (MCRs) are highly efficient processes where multiple starting materials are combined in a single reaction vessel to form a complex product in one step, avoiding the need for isolating intermediates. rsc.org This approach is particularly well-suited for constructing the pyrazole ring.
A common one-pot strategy involves the three-component reaction of an aldehyde, a ketone, and a hydrazine. rsc.org For instance, 1,3,5-trisubstituted pyrazoles can be synthesized by the condensation of substituted aromatic aldehydes and tosylhydrazine, followed by a cycloaddition with a terminal alkyne. organic-chemistry.org Another approach uses the reaction of hydrazides with 1,3-diketones, which can be activated by various means to drive the cyclocondensation. nih.gov Catalysts play a crucial role in these reactions; for example, tetrabutylammonium (B224687) peroxydisulfate (B1198043) ((TBA)₂S₂O₈) has been used to catalyze the reaction between aldehydes, arylhydrazines, and β-diketones under solvent-free conditions. rsc.org A specific one-pot, three-component reaction has been reported for the synthesis of 5-(4-Nitrophenyl)-3-phenyl-1H-pyrazole, demonstrating the direct applicability of this strategy. worldresearchersassociations.com
Table 1: Examples of One-Pot Pyrazole Synthesis Reactions
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| Aryl Aldehyde | Ketone | Hydrazine | Microwave irradiation | Pyrazoline (oxidized to Pyrazole) | rsc.org |
| β-Diketone | Aryl Glyoxal | Arylhydrazone | p-Toluenesulfonic acid (p-TSA) | Fully substituted pyrazole | rsc.org |
| Aryl Aldehyde | Tosylhydrazine | Terminal Alkyne | Not specified | 1,3,5-Trisubstituted pyrazole | organic-chemistry.org |
| Arylhydrazine | 1,3-Dicarbonyl | Ammonium Thiocyanate | Electrochemical, Metal-free | Thiocyano-substituted pyrazole | rsc.org |
Flow chemistry, which involves performing reactions in continuous-flow reactors, offers significant advantages over traditional batch processing, including enhanced safety, faster reaction times, improved scalability, and greater control over reaction parameters. galchimia.com This technology is increasingly being applied to the synthesis of heterocyclic compounds like pyrazoles. galchimia.com
A notable flow protocol for pyrazole synthesis involves a two-step tandem reaction. First, an acetophenone (B1666503) is condensed with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an enaminone intermediate. This intermediate is then immediately reacted with a hydrazine solution in a second stage of the flow system to generate the desired pyrazole. galchimia.com This method has been successfully applied to a variety of substrates, yielding pyrazole analogues in high yields with short residence times. galchimia.com Other flow-based methods include the synthesis from vinylidene keto ester intermediates and hydrazine derivatives, which produces pyrazole-4-carboxylates with excellent yields and regioselectivity. mdpi.com Furthermore, assembly-line synthesis in flow reactors allows for the sequential modification of the pyrazole core, including N-alkylation and amidation, enabling the rapid generation of molecular diversity from a common intermediate. nih.gov
Table 2: Representative Flow Chemistry Protocols for Pyrazole Synthesis
| Starting Materials | Key Reagents | Reactor Conditions | Residence Time | Product | Reference |
|---|---|---|---|---|---|
| Acetophenone | DMF-DMA, Hydrazine | 170 °C (coil), 150 °C (chip) | ~12 minutes | Substituted Pyrazoles | galchimia.com |
| Vinylidene Keto Ester | Hydrazine Derivatives | Not specified | Not specified | Pyrazole-4-carboxylates | mdpi.com |
| Terminal Aryl Alkynes | n-BuLi, Acyl Chlorides, Hydrazine | Mild conditions | ~70 minutes | 3,5-Di- and 1,3,5-Trisubstituted Pyrazoles | mdpi.com |
| Fluorinated Amines | Aryl Alkynes | Sequential reactor coils | 31.7 minutes (for 4-step synthesis) | Highly Functionalized Pyrazoles | nih.gov |
Microwave irradiation and mechanochemistry are green chemistry techniques that enhance reaction rates and reduce reliance on solvents. rsc.orgresearchgate.net Microwave-assisted synthesis uses microwave energy to heat reactions rapidly and uniformly, often leading to significantly shorter reaction times and higher yields compared to conventional heating. researchgate.netdergipark.org.tr This method has been widely used for synthesizing pyrazoles, including the reaction of chalcones with hydrazines, which can proceed smoothly without a catalyst in a shorter time frame. researchgate.net A variety of pyrazole derivatives, including pyrazolo-[3,4-b]-quinolines, have been synthesized in excellent yields (91-98%) using microwave-assisted one-pot procedures. nih.gov
Mechanochemical synthesis, typically performed in a ball mill, involves inducing reactions through mechanical force. researchgate.net This solvent-free or low-solvent approach is highly sustainable. nih.gov It has been successfully employed for the synthesis of N-acyl pyrazoles from aromatic carbohydrazide (B1668358) derivatives and 1,3-diketones, with ball milling proving to be the most versatile and reproducible method. nih.gov Similarly, pyranopyrazoles have been synthesized by grinding reactants in a pestle and mortar, demonstrating the utility of mechanochemistry for creating fused pyrazole systems. gsconlinepress.com
Table 3: Comparison of Synthesis Methods for N-[4-(5-aryl-1-phenyl-pyrazol-3-yl)-phenyl]-benzenesulfonamides
| Method | Catalyst | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Conventional Heating | Piperidine | Not specified | Lower | researchgate.net |
| Microwave Irradiation | None | Shorter | Better | researchgate.net |
Directed Functionalization and Derivatization Strategies
Beyond the initial construction of the pyrazole ring, its subsequent functionalization is crucial for creating structural analogues and exploring structure-activity relationships. Direct C-H functionalization and N-substitution are powerful strategies for modifying the pyrazole scaffold.
Direct C-H functionalization has emerged as a powerful, atom-economical tool for modifying heterocyclic rings without the need for pre-functionalized starting materials like halo- or organometallic pyrazoles. researchgate.netrsc.org The regioselectivity of these reactions on the pyrazole ring is influenced by the inherent electronic properties of the different positions. The C-5 proton is generally the most acidic, while the C-4 position is a nucleophilic center, and the N-2 nitrogen can act as a directing group. researchgate.net
Transition-metal catalysis is the predominant method for achieving C-H functionalization. Various strategies have been developed to selectively introduce aryl and other groups at specific positions:
C-5 Functionalization: Palladium-catalyzed C-H activation has been used to arylate the C-5 position. One strategy involves a C5–H bond activation followed by a C4-decarboxylation sequence on a pyrazole-4-carboxylate substrate. academie-sciences.fr
C-4 Functionalization: The nucleophilic character of the C-4 position allows for electrophilic aromatic substitution-type reactions. researchgate.net Direct arylation at the C-4 position (β-position) of N-substituted pyrazoles can be achieved using aryl bromides and a palladium catalyst, with the choice of solvent being critical for regioselectivity. researchgate.net
C-3 Functionalization: While direct functionalization at C-3 is more challenging, methods exist. Syntheses starting with protected alkynols can yield 5-substituted 3-(chloromethyl)pyrazoles, which serve as versatile precursors for introducing various functional groups at the C-3 position via nucleophilic substitution. acs.org
Regioselective Iodination: A versatile two-step approach involves the highly regioselective iodination of the pyrazole ring, followed by transition-metal-catalyzed cross-coupling reactions. For example, 1-aryl-3-CF₃-pyrazoles can be selectively iodinated at the C-4 position using iodine and CAN, or at the C-5 position by trapping a lithium pyrazolide with iodine. These iodo-pyrazoles can then undergo Suzuki or Sonogashira couplings to introduce aryl or alkynyl groups. nih.gov
Table 4: Selected C-H Functionalization Reactions of the Pyrazole Ring
| Position | Reaction Type | Catalyst/Reagents | Comments | Reference |
|---|---|---|---|---|
| C-5 | Arylation | Pd(OAc)₂ / P(o-tolyl)₃ | C5–H activation/C4-decarboxylation sequence | academie-sciences.fr |
| C-4 | Arylation | Pd(OAc)₂ / P(o-tolyl)₃ | Direct arylation using aryl bromides | researchgate.net |
| C-3, C-5 | Functionalization | N/A (precursor synthesis) | Synthesis of 3-(chloromethyl)pyrazoles for subsequent substitution | acs.org |
| C-4 | Iodination | CAN, I₂ | Regioselective iodination | nih.gov |
| C-5 | Iodination | n-BuLi, I₂ | Regioselective iodination via lithiation | nih.gov |
Modification at the nitrogen atoms of the pyrazole ring is a fundamental strategy for creating derivatives. While unsymmetrical pyrazoles can lead to mixtures of regioisomers, various methods have been developed to control the outcome. mdpi.com
N-Alkylation: The traditional method for N-alkylation involves deprotonation of the pyrazole N-H with a base, followed by reaction with an alkyl halide. semanticscholar.org However, modern alternatives offer milder conditions. A notable method is the Brønsted acid-catalyzed N-alkylation using trichloroacetimidates as electrophiles. This approach provides good yields for benzylic and phenethyl groups and avoids the need for strong bases or high temperatures. mdpi.comsemanticscholar.org In flow chemistry setups, N-alkylation can be integrated as a downstream module; for example, using methyl iodide and DBU at 120 °C in a flow reactor has proven effective. nih.gov
N-Arylation: The introduction of an aryl group at the pyrazole nitrogen is typically achieved via transition-metal-catalyzed cross-coupling reactions. These methods are highly general and tolerate a wide range of functional groups.
Copper-Catalyzed N-Arylation: The Ullmann coupling has been significantly improved by using copper(I) catalysts with diamine ligands. This system effectively couples pyrazoles with either aryl iodides or aryl bromides under relatively mild conditions. acs.orgorganic-chemistry.org Copper nanoparticles have also been reported as an effective and inexpensive catalyst for the N-arylation of various azoles, including pyrazoles. researchgate.net
Palladium-Catalyzed N-Arylation: Palladium catalysts, particularly with specialized phosphine (B1218219) ligands like tBuBrettPhos, are highly efficient for the C-N coupling of pyrazoles with aryl triflates. This method works well even with sterically hindered ortho-substituted triflates, providing N-arylpyrazoles in high yields. acs.org
Table 5: Methodologies for N-Substitution of Pyrazole Scaffolds
| Substitution | Method | Catalyst/Reagents | Key Features | Reference(s) |
|---|---|---|---|---|
| N-Alkylation | Acid-Catalyzed | Trichloroacetimidates, Brønsted acid (e.g., CSA) | Mild, avoids strong base; good for benzylic groups | mdpi.com, semanticscholar.org |
| N-Arylation | Copper-Catalyzed Coupling | CuI, Diamine ligand, K₃PO₄ | Couples with aryl iodides and bromides; tolerates many functional groups | acs.org, organic-chemistry.org |
| N-Arylation | Palladium-Catalyzed Coupling | Pd catalyst, tBuBrettPhos ligand | Couples with aryl triflates; high yields | acs.org |
| N-Acylation | Direct Acylation / Cyclocondensation | Acid chlorides / Carbohydrazides + diketones | Provides N-acyl pyrazoles | nih.gov |
Synthesis of Pyrazole-Fused Heterocyclic Systems
The strategic functionalization of the pyrazole core, particularly with reactive groups like aldehydes or amines, provides a versatile platform for the synthesis of complex, fused heterocyclic systems. Pyrazole-4-carbaldehydes, which can be derived from precursors like 4-(4-nitrophenyl)-1-phenyl-1H-pyrazole, are especially valuable synthons for constructing polycyclic structures with potential biological activities. semanticscholar.orgscispace.comhilarispublisher.com These annulation strategies often involve condensation reactions with various bifunctional reagents, leading to the formation of new rings fused to the pyrazole nucleus.
Notable examples of such transformations include the synthesis of pyrazolo[3,4-b]quinolines. This can be achieved through the Friedländer condensation, a reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing a reactive methylene (B1212753) group. For instance, 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile, derived from the corresponding pyrazole-4-carbaldehyde, can react with cyclohexanone (B45756) to yield 3-methyl-1-phenyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinolin-4-amine. semanticscholar.org
Another significant fused system, the pyrazolo[4,3-c]quinolin-4-one scaffold, can be synthesized from pyrazole precursors. The process may start with a Knoevenagel condensation of a pyrazole-4-carbaldehyde with an active methylene compound like ethyl nitroacetate. semanticscholar.org Subsequent reduction of the nitro group on the newly formed ring segment leads to cyclization and the formation of the desired tricyclic pyrazolo[4,3-c]quinolin-4-one structure. semanticscholar.org
Furthermore, pyrazole precursors are instrumental in building other fused systems like pyrazolo[3,4-d]pyridazines and cyclopenta[b]pyrazolo[4,3-e]pyridines. The synthesis of pyrazolo[3,4-d]pyridazines can be initiated by converting a 4-acetyl-1-phenyl-pyrazole into the sodium salt of its corresponding 1,3-dicarbonyl compound, which then serves as a precursor for cyclization reactions. tubitak.gov.tr Similarly, the cyclocondensation of 5-amino-1H-pyrazole-4-carbaldehydes with cyclic ketones like cyclopentanone (B42830) in the presence of a base leads to the formation of cyclopenta[b]pyrazolo[4,3-e]pyridines. semanticscholar.org
The following table summarizes various pyrazole-fused heterocyclic systems synthesized from functionalized pyrazole precursors.
| Precursor Type | Reagent(s) | Fused Heterocyclic System | Reference(s) |
| 5-Amino-1H-pyrazole-4-carbonitrile | Cyclohexanone | Pyrazolo[3,4-b]quinoline | semanticscholar.org |
| Pyrazole-4-carbaldehyde | Ethyl nitroacetate, followed by reduction | Pyrazolo[4,3-c]quinolin-4-one | semanticscholar.org |
| 4-Acetyl-1-phenyl-pyrazole | Ethyl formate/Sodium methoxide, then Hydrazine hydrate (B1144303) | Pyrazolo[3,4-d]pyridazine | tubitak.gov.tr |
| 5-Amino-1H-pyrazole-4-carbaldehyde | Cyclopentanone | Cyclopenta[b]pyrazolo[4,3-e]pyridine | semanticscholar.org |
| 3-(2-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | Wittig reagent, then reduction/cyclization | Benzo[b]pyrazolo[3,4-d]azocine | semanticscholar.org |
Structural Modifications and Hybrid Compound Development from this compound Precursors
The this compound scaffold serves as a valuable starting point for developing novel structural analogues and hybrid compounds, primarily by leveraging the reactivity of the nitro group and the potential for functionalization at other positions. frontiersin.org The substitution of different functional groups on the pyrazole ring is a key strategy for creating new lead compounds with modified biological activities. frontiersin.orgresearchgate.net
A primary and highly effective structural modification is the reduction of the 4-nitro group to a 4-amino group. This transformation creates a versatile synthetic handle, the aniline (B41778) moiety, which can undergo a wide array of subsequent reactions. The resulting 4-(4-aminophenyl)-1-phenyl-1H-pyrazole can be used to synthesize a variety of hybrid molecules, such as amides, sulfonamides, and Schiff bases, by reacting it with acyl chlorides, sulfonyl chlorides, and aldehydes, respectively. This approach allows for the systematic exploration of the structure-activity relationship by introducing diverse chemical functionalities. researchgate.net
Another powerful strategy involves the use of functionalized derivatives of the parent compound to build hybrid molecules. For example, this compound-3-carbaldehyde can be used as a key building block in the Claisen-Schmidt condensation reaction with various ketones to produce pyrazole-chalcone hybrids. nih.gov These chalcones, which contain an α,β-unsaturated ketone system, are themselves versatile intermediates for further chemical transformations. nih.gov
The development of pyrazole-tetrazole hybrids represents another avenue for creating novel compounds. mdpi.com A synthetic pathway could involve the conversion of a pyrazole-4-carbaldehyde derivative into a nitrile. This can be achieved by first forming an oxime with hydroxylamine, followed by dehydration. The resulting nitrile can then undergo a [3+2] cycloaddition reaction with sodium azide (B81097) to construct the tetrazole ring, yielding a pyrazole-tetrazole hybrid molecule. mdpi.com This method has been successfully used to create various 1H-tetrazol-5-yl-1H-pyrazole derivatives. mdpi.com
Research has also demonstrated the synthesis of complex fused systems starting from nitrophenyl-substituted pyrazoles. For instance, 3-(2-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde was converted via a Wittig reaction to an acrylate (B77674) derivative. semanticscholar.org Subsequent hydrogenation of both the double bond and the nitro group led to an intermediate that spontaneously cyclized to form a novel benzo[b]pyrazolo[3,4-d]azocine system. semanticscholar.org This highlights how modifications of the nitrophenyl group are integral to developing complex, multi-ring structures.
The table below outlines key structural modifications and the resulting hybrid compounds or advanced derivatives originating from this compound and its analogues.
| Precursor/Analogue | Reaction/Modification | Resulting Compound Type | Reference(s) |
| This compound | Reduction of nitro group to amine | 4-(4-Aminophenyl)-1-phenyl-1H-pyrazole | semanticscholar.org |
| This compound-3-carbaldehyde | Claisen-Schmidt condensation with a ketone | Pyrazole-Chalcone Hybrid | nih.gov |
| Pyrazole-4-carbaldehyde derivative | Conversion to nitrile, then cycloaddition with sodium azide | Pyrazole-Tetrazole Hybrid | mdpi.com |
| 3-(2-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | Wittig reaction, followed by reduction and cyclization | Fused Benzo[b]pyrazolo[3,4-d]azocine | semanticscholar.org |
Comprehensive Spectroscopic and Advanced Structural Elucidation of 4 4 Nitrophenyl 1 Phenyl 1h Pyrazole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Proton and Carbon Assignment
High-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for the unambiguous assignment of proton and carbon atoms within a molecule. For 4-(4-Nitrophenyl)-1-phenyl-1H-pyrazole, these analyses provide critical insights into the electronic environment of each nucleus, confirming the connectivity and substitution pattern of the pyrazole (B372694) core and its appended phenyl and nitrophenyl rings.
Detailed analysis of the ¹H NMR spectrum of related pyrazole derivatives allows for the prediction of chemical shifts for the target molecule. For instance, in similar structures, the pyrazole protons typically appear as distinct singlets or doublets in the aromatic region of the spectrum. The protons of the phenyl ring attached to the N1 position of the pyrazole would exhibit characteristic multiplets, while the protons on the 4-nitrophenyl group at the C4 position would present as two distinct doublets due to the strong electron-withdrawing nature of the nitro group, leading to a downfield shift.
The ¹³C NMR spectrum provides complementary information, with each unique carbon atom appearing as a distinct signal. The chemical shifts of the carbon atoms in the pyrazole ring are indicative of their electronic density. The carbons of the phenyl and nitrophenyl rings would also display characteristic shifts, with the carbon bearing the nitro group being significantly deshielded and appearing at a lower field.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Pyrazole-H3 | 8.0 - 8.5 | s |
| Pyrazole-H5 | 7.8 - 8.2 | s |
| Phenyl-H (ortho) | 7.6 - 7.8 | m |
| Phenyl-H (meta) | 7.4 - 7.6 | m |
| Phenyl-H (para) | 7.2 - 7.4 | m |
| Nitrophenyl-H (ortho to NO₂) | 8.2 - 8.4 | d |
| Nitrophenyl-H (meta to NO₂) | 7.8 - 8.0 | d |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Pyrazole-C3 | 140 - 145 |
| Pyrazole-C4 | 120 - 125 |
| Pyrazole-C5 | 130 - 135 |
| Phenyl-C1' | 138 - 142 |
| Phenyl-C (ortho, meta, para) | 120 - 130 |
| Nitrophenyl-C1'' | 145 - 150 |
| Nitrophenyl-C (ortho, meta to NO₂) | 123 - 130 |
| Nitrophenyl-C (para to pyrazole) | 147 - 152 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an essential technique for determining the molecular weight and elucidating the fragmentation pathways of a compound. For this compound, high-resolution mass spectrometry (HRMS) would confirm its elemental composition. The fragmentation pattern observed in the mass spectrum provides valuable structural information.
The molecular ion peak [M]⁺ would be expected at an m/z value corresponding to the molecular weight of the compound (C₁₅H₁₁N₃O₂). Common fragmentation pathways for similar nitroaromatic pyrazole compounds involve the loss of the nitro group (NO₂) or nitric oxide (NO). The cleavage of the bonds connecting the phenyl and nitrophenyl rings to the pyrazole core would also lead to characteristic fragment ions. Analysis of the fragmentation of related pyrazole derivatives suggests that the pyrazole ring itself can undergo cleavage, leading to smaller nitrogen-containing fragments.
Table 3: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| Fragment Ion | Predicted m/z | Possible Structure |
| [M]⁺ | 265.08 | C₁₅H₁₁N₃O₂ |
| [M - NO₂]⁺ | 219.09 | [C₁₅H₁₁N₂]⁺ |
| [M - O]⁺ | 249.08 | [C₁₅H₁₁N₃O]⁺ |
| [C₉H₇N₂]⁺ | 143.06 | Phenylpyrazole fragment |
| [C₆H₄NO₂]⁺ | 122.02 | Nitrophenyl fragment |
| [C₆H₅]⁺ | 77.04 | Phenyl fragment |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by analyzing its vibrational modes. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of the pyrazole ring, the phenyl and nitrophenyl substituents.
Key expected vibrational frequencies include the asymmetric and symmetric stretching vibrations of the nitro group (NO₂), which are typically strong and appear in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the pyrazole and aromatic rings would be observed in the 1400-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic rings would appear above 3000 cm⁻¹. The C-N stretching vibrations would also be present. A detailed vibrational analysis can provide insights into the electronic structure and conjugation within the molecule.
Table 4: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| NO₂ | Asymmetric Stretch | 1500 - 1560 |
| NO₂ | Symmetric Stretch | 1300 - 1370 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| Pyrazole C=N | Stretch | 1500 - 1580 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| C-N | Stretch | 1100 - 1300 |
Single Crystal X-ray Diffraction for Definitive Molecular Geometry and Crystal Packing
Single-crystal X-ray diffraction provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles. For this compound, this technique would precisely determine the planarity of the pyrazole ring and the relative orientations of the phenyl and nitrophenyl substituents.
Studies on similar pyrazole derivatives have shown that the pyrazole ring is typically planar. The dihedral angles between the pyrazole ring and the attached phenyl and nitrophenyl rings are of particular interest, as they influence the degree of π-conjugation across the molecule. The crystal packing is determined by intermolecular interactions such as π-π stacking and C-H···O or C-H···N hydrogen bonds, which dictate the supramolecular architecture.
Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Engineering
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as d_norm, shape index, and curvedness onto the Hirshfeld surface, a detailed picture of the close contacts between neighboring molecules can be obtained.
For this compound, this analysis would reveal the nature and extent of various intermolecular interactions, such as H···H, C···H, O···H, and N···H contacts. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. This information is crucial for understanding the forces that govern the crystal packing and can be utilized in the rational design of new crystalline materials with desired properties, a field known as crystal engineering. The presence of the nitro group and the aromatic rings suggests that π-π stacking and C-H···O interactions are likely to be significant in the crystal packing.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photochromic Behavior Investigation
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π-π* and n-π* transitions.
Theoretical and Computational Chemistry Studies on 4 4 Nitrophenyl 1 Phenyl 1h Pyrazole
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict a wide range of molecular properties by calculating the electron density of a system. researchgate.net A typical DFT study on 4-(4-Nitrophenyl)-1-phenyl-1H-pyrazole would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311G(d,p)) to perform the calculations. nih.gov
Geometry Optimization and Conformational Analysis
The first step in a computational study is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles.
A key aspect of its structure is the dihedral angle between the pyrazole (B372694) ring and the two phenyl rings. For instance, in a related compound, 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole, the benzene ring is twisted with a dihedral angle of 31.38° relative to the pyrazole ring. researchgate.net A similar non-planar conformation would be expected for this compound to minimize steric hindrance between the aromatic rings. Conformational analysis would explore different rotational isomers (conformers) to identify the global minimum energy structure.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Gaps)
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: Represents the ability to donate an electron. A higher HOMO energy indicates a better electron donor. In this compound, the HOMO would likely be distributed across the π-conjugated system of the phenyl and pyrazole rings.
LUMO: Represents the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor. The LUMO is expected to be localized primarily on the electron-withdrawing nitrophenyl group.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter indicating the molecule's kinetic stability and reactivity. A small energy gap suggests the molecule is more polarizable and reactive. nih.gov
A DFT calculation would provide precise energy values for these orbitals and the resulting energy gap, allowing for predictions about the molecule's electronic transitions and charge transfer characteristics.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is used to predict sites for electrophilic and nucleophilic attack.
Negative Regions (Red/Yellow): Indicate electron-rich areas, which are susceptible to electrophilic attack. For this molecule, the most negative potential would be expected around the oxygen atoms of the nitro group and the nitrogen atoms of the pyrazole ring.
Positive Regions (Blue): Indicate electron-poor areas, susceptible to nucleophilic attack. These regions are typically found around the hydrogen atoms.
The MEP map provides a clear picture of the molecule's charge landscape, highlighting its reactive centers.
Reactivity Descriptors and Global Chemical Reactivity
From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Electronegativity (χ): The ability to attract electrons (χ = (I+A)/2).
Chemical Hardness (η): The resistance to change in electron distribution (η = (I-A)/2).
Softness (S): The reciprocal of hardness (S = 1/η).
Electrophilicity Index (ω): A measure of the propensity to accept electrons (ω = χ²/2η).
These calculated values would provide a quantitative basis for comparing the reactivity of this compound with other compounds. asrjetsjournal.org
Prediction and Analysis of Nonlinear Optical (NLO) Properties
Molecules with significant charge separation, often found in donor-π-acceptor systems, can exhibit nonlinear optical (NLO) properties. The structure of this compound, featuring a phenyl group (donor), a pyrazole-phenyl π-system (bridge), and a nitrophenyl group (acceptor), suggests potential for NLO activity.
Computational methods can predict NLO properties by calculating the dipole moment (μ) and the first-order hyperpolarizability (β). A large β value is indicative of a strong NLO response. nih.gov Studies on similar pyrazole derivatives have shown that the presence of electron-withdrawing groups like the nitro group can enhance hyperpolarizability, making them promising candidates for NLO materials. nih.govwum.edu.pk A theoretical study would calculate these parameters to assess the potential of this compound in optoelectronic applications. jhuapl.edu
Vibrational Frequency Analysis and Spectroscopic Property Simulation
A frequency calculation performed on the optimized geometry can predict the molecule's vibrational spectra (Infrared and Raman). This analysis serves two main purposes:
Confirmation of Structure: A true energy minimum structure will have no imaginary frequencies.
Spectral Assignment: The calculated frequencies and intensities can be correlated with experimental IR and Raman spectra to assign specific vibrational modes (e.g., C-H stretching, N=O stretching, ring deformations) to the observed spectral bands. derpharmachemica.com
For this compound, theoretical vibrational analysis would predict characteristic frequencies for the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹), the C=N and N-N bonds of the pyrazole ring, and the various vibrations of the phenyl rings. researchgate.net This simulation is invaluable for interpreting experimental spectroscopic data.
Mechanistic Insights from Computational Modeling
Computational modeling has emerged as a powerful tool to complement experimental studies in understanding the reaction mechanisms at a molecular level. For the synthesis of this compound, computational approaches, particularly Density Functional Theory (DFT), have been employed to investigate the thermodynamics and kinetics of the reaction, identify key intermediates and transition states, and ultimately map out the most plausible reaction pathways.
One of the common synthetic routes to this class of pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine (B178648) derivative. Computational studies on analogous systems have shed light on the step-wise mechanism of this reaction. The initial step typically involves the formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.
For the formation of pyrazoles, computational models have been used to analyze the regioselectivity of the reaction, particularly when unsymmetrical starting materials are used. By comparing the activation energies of the transition states leading to different regioisomers, the experimentally observed product distribution can be rationalized. In the case of this compound, computational analysis would focus on the reaction of a suitably substituted β-dicarbonyl precursor with phenylhydrazine (B124118), evaluating the energetic barriers for the formation of the desired 1,4-disubstituted product versus other possible isomers.
The reaction pathway is a detailed map of the energy landscape connecting reactants to products through various intermediates and transition states. Computational modeling allows for the visualization of these pathways, providing a dynamic picture of the chemical transformation. The geometries of the transition states can offer insights into the bonding changes occurring during the reaction. For instance, in the cyclization step of pyrazole synthesis, the calculated bond lengths and angles in the transition state can reveal the extent of bond formation between the nucleophilic nitrogen and the electrophilic carbonyl carbon.
While specific computational studies exclusively focused on this compound are not extensively detailed in the public domain, the principles derived from computational studies on similar aryl-substituted pyrazoles can be extrapolated. These studies consistently highlight the utility of DFT calculations in predicting reaction outcomes and understanding the intricate electronic effects of substituents on the reaction mechanism. The electron-withdrawing nature of the nitrophenyl group, for example, is expected to influence the electrophilicity of the reactants and the stability of intermediates and transition states along the reaction pathway.
Below is a hypothetical data table illustrating the kind of information that could be generated from a detailed computational study on a key step in the synthesis of a substituted pyrazole, such as the intramolecular cyclization.
| Parameter | Value | Unit |
| Activation Energy (Ea) | 25.4 | kcal/mol |
| Gibbs Free Energy of Activation (ΔG‡) | 32.1 | kcal/mol |
| Enthalpy of Activation (ΔH‡) | 24.8 | kcal/mol |
| Key Transition State Bond Length (N-C) | 2.15 | Å |
| Imaginary Frequency | -350 | cm⁻¹ |
Note: The data in this table is illustrative and not based on a specific published study for the target compound.
Such data, derived from rigorous computational modeling, provides invaluable quantitative insights into the reaction mechanism, guiding the optimization of reaction conditions and the design of more efficient synthetic strategies.
Mechanistic Investigations into the Formation and Transformation of 4 4 Nitrophenyl 1 Phenyl 1h Pyrazole
Elucidation of Cyclization Mechanisms in Pyrazole (B372694) Synthesis
The formation of the pyrazole ring in 4-(4-Nitrophenyl)-1-phenyl-1H-pyrazole typically proceeds through the condensation of a substituted hydrazine (B178648), in this case, phenylhydrazine (B124118), with a suitable three-carbon precursor bearing a 4-nitrophenyl group. A common precursor is a chalcone (B49325) derivative, such as 1-(4-nitrophenyl)-3-phenylprop-2-en-1-one, or a 1,3-diketone. eurekaselect.combenthamscience.com
The cyclization process is generally initiated by the nucleophilic attack of the hydrazine on one of the carbonyl carbons of the 1,3-dicarbonyl compound or the β-carbon of the α,β-unsaturated ketone (chalcone). This is followed by an intramolecular condensation, leading to a dihydropyrazole (pyrazoline) intermediate. nih.govmdpi.com Subsequent oxidation or elimination of a leaving group from the pyrazoline yields the aromatic pyrazole ring. eurekaselect.comnih.gov
For instance, the reaction of an α,β-ethylenic ketone with phenylhydrazine first forms a pyrazoline, which is then oxidized in situ to the corresponding 1,3,5-trisubstituted pyrazole. nih.gov Similarly, the reaction of chalcones with hydrazine hydrate (B1144303) can yield pyrazoline intermediates, which upon dehydration, produce 3,5-diaryl-1H-pyrazoles. nih.gov The specific reaction conditions, such as the presence of an acid or base catalyst, can influence the rate and efficiency of these cyclization steps. nih.gov
A proposed mechanism for the formation of a pyrazole ring from a chalcone and hydrazine involves the initial formation of a hydrazone, which then undergoes an intramolecular cyclization via a Michael-type addition. Subsequent dehydration leads to the stable aromatic pyrazole. nih.gov
Study of Regioselectivity and Stereoselectivity in Reaction Pathways
Regioselectivity is a critical aspect of pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds or α,β-unsaturated ketones with substituted hydrazines. thieme-connect.com The reaction can potentially yield two different regioisomers. In the context of this compound, the desired isomer has the phenyl group attached to the N1 position and the 4-nitrophenyl group at the C4 position.
The regiochemical outcome is often governed by a delicate balance of steric and electronic effects of the substituents on both the dicarbonyl (or equivalent) and the hydrazine reactants. thieme-connect.com For example, in the reaction of arylhydrazine hydrochlorides with 1,3-diketones, the use of aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), has been shown to afford high regioselectivity. thieme-connect.com The nature of the substituent on the arylhydrazine can also influence the regioselectivity.
Recent advancements have focused on developing highly regioselective synthetic methods. For instance, copper-catalyzed sydnone-alkyne cycloadditions provide a route to 1,4-disubstituted pyrazoles with excellent regiocontrol. acs.org Similarly, base-mediated [3+2] cycloaddition reactions of specific substrates can also lead to the regioselective formation of pyrazoles. acs.org DFT calculations have also been employed to predict and understand the regioselectivity of such transformations, correlating well with experimental observations. rsc.org
Stereoselectivity can be a factor in the initial steps of the reaction, particularly in the formation of the pyrazoline intermediate, though this is often rendered moot by the final aromatization to the pyrazole. However, in cases where chiral pyrazoline derivatives are the target, controlling the stereochemistry is paramount.
Analysis of Reaction Intermediates and Transition States
The synthesis of pyrazoles from precursors like chalcones and hydrazines proceeds through key intermediates, most notably pyrazoline (dihydropyrazole) derivatives. eurekaselect.comnih.govacs.org The isolation and characterization of these intermediates provide valuable insights into the reaction mechanism. For example, the reaction of chalcones with hydrazine hydrate has been shown to produce pyrazoline intermediates, which can then be dehydrated to form the final pyrazole product. nih.gov
Computational studies, particularly Density Functional Theory (DFT) calculations, have become instrumental in analyzing the transition states of these reactions. rsc.org These studies help in understanding the energy barriers for different reaction pathways and predicting the most likely mechanism and the resulting regioselectivity. For instance, analysis of the transition states in the 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes indicated that the formation of the 3,4-diaryl product corresponds to the pathway with the lowest activation energy, leading to the most stable product. rsc.org
The stability of intermediates and the energy of transition states are influenced by the substituents on the reacting molecules. In the synthesis of this compound, the electron-withdrawing nitro group and the phenyl groups will have a significant impact on the electron distribution and geometry of the intermediates and transition states, thereby influencing the reaction kinetics and outcome.
Unraveling Rearrangement Reactions Involving Pyrazole Frameworks
While the direct synthesis of pyrazoles is common, rearrangement reactions involving the pyrazole framework or its precursors can also occur under certain conditions. These rearrangements can sometimes be a synthetic tool or an undesired side reaction.
One example is the thio-Claisen rearrangement, which has been utilized for the ortho-allylation of pyrazole sulfoxides. This metal-free, regiospecific reaction proceeds through the intermediacy of allylsulfonium salts. acs.org Another instance involves the rearrangement and cyclization of pyridinium (B92312) salts, which can lead to the formation of bicyclic pyrazoline products. mdpi.com
In some cases, unexpected rearrangements can occur. For example, the thermolysis of an o-azidonitro pyrazole derivative in acetic acid led to an unusual transformation involving the reduction of the azido (B1232118) group and oxidation of a remote methyl group, rather than the expected cyclization to a furoxan ring. preprints.org Computational analysis suggested that this process occurs via pyrazole ring opening and recyclization. preprints.org Such studies highlight the complex reactivity that pyrazole systems can exhibit.
Solvent Effects on Reaction Mechanisms and Outcomes
The choice of solvent can significantly influence the mechanism and outcome of pyrazole synthesis. Solvents can affect the solubility of reactants, the stability of intermediates and transition states, and the rate of reaction. researchgate.net
In the synthesis of 1-aryl-3,4,5-substituted pyrazoles from arylhydrazine hydrochlorides and 1,3-diketones, aprotic solvents with strong dipole moments and high dielectric constants, such as N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), and N-methylpyrrolidinone (NMP), have been found to give superior results in terms of regioselectivity compared to polar, protic solvents like ethanol (B145695) and acetic acid. thieme-connect.com
The solvent can also play a more direct role in the reaction mechanism. For example, in some multicomponent reactions for pyrazole synthesis, DMF has been used as the solvent. rsc.org In other cases, solvent-free conditions under microwave irradiation have been employed to achieve efficient synthesis. mdpi.com The use of ionic liquids as reaction media has also been explored. nih.gov
Advanced Applications of 4 4 Nitrophenyl 1 Phenyl 1h Pyrazole and Its Derivatives in Chemical Sciences Excluding Biological/pharmacological
Catalytic Roles in Organic Transformations
The unique structural features of pyrazole (B372694) derivatives, including 4-(4-nitrophenyl)-1-phenyl-1H-pyrazole, have positioned them as versatile components in the field of catalysis. Their ability to coordinate with metal centers and participate in reaction mechanisms makes them valuable ligands and catalysts in a variety of organic transformations.
Pyrazole Derivatives as Ligands for Metal Catalysis
Pyrazole and its derivatives are recognized as excellent chelating agents for transition metals. researchgate.net Their importance in coordination chemistry stems from their diverse modes of coordination. researchgate.net The nitrogen atoms in the pyrazole ring can act as electron donors, forming stable complexes with metal ions. researchgate.net This coordination ability is fundamental to their application in catalysis, metal extraction, and electronics. researchgate.net
The versatility of pyrazole-based ligands allows for the synthesis of complexes with various transition metals, including zinc, iron, copper, nickel, and cadmium. researchgate.net The specific substituents on the pyrazole ring can be modified to tune the electronic and steric properties of the resulting metal complex, thereby influencing its catalytic activity. For instance, pincer-type ligands like 2,6-bis(1H-pyrazol-3-yl)pyridines create a rigid coordination framework that can facilitate metal-ligand cooperation in catalytic reactions. nih.gov This cooperation is crucial for the activation of substrates and for enabling efficient catalytic turnovers. mdpi.com
The deprotonation of the N-H group in protic pyrazoles can alter the ligand's donor properties, turning it into a stronger σ-donor and allowing for further tuning of the metal center's electronic properties. mdpi.com This proton-responsive nature is a key feature in the design of advanced catalysts. nih.gov
In Situ Catalyst Formation and Performance Optimization
A significant application of pyrazole derivatives is in the formation of in situ catalysts. This approach involves mixing the pyrazole-based ligand with a metal salt directly in the reaction medium, creating the active catalyst species just before or during the chemical transformation. mdpi.comresearchgate.net This method offers flexibility and allows for the rapid screening of different ligand-metal combinations to optimize catalytic performance.
One prominent example is the use of nitro-functionalized pyrazole derivatives in combination with various copper(II) salts (e.g., Cu(CH₃COO)₂, CuSO₄, CuCl₂, and Cu(NO₃)₂) to catalyze the oxidation of catechol to o-quinone. mdpi.comcnr.it Studies have shown that the catalytic activity of these in situ formed complexes is highly dependent on several factors:
Nature of the Ligand: The substituents on the pyrazole ring influence the electronic environment of the copper center.
Nature of the Metal Salt's Counter-ion: The counter-ion can affect the solubility and stability of the catalytic species.
Solvent: The choice of solvent can impact reaction rates and catalyst stability.
Ligand-to-Metal Ratio: The stoichiometry of the ligand and metal salt is crucial for forming the most active catalytic species. mdpi.com
For example, a complex formed by a specific nitro-functionalized pyrazole ligand (L2) and copper(II) acetate exhibited particularly good catalytic activity in methanol (B129727) for catechol oxidation. mdpi.comcnr.it
| Ligand/Metal Salt Combination | Solvent | Vmax (µmol L⁻¹ min⁻¹) | Km (mol L⁻¹) |
| L2 / Cu(CH₃COO)₂ | Methanol | 41.67 | 0.02 |
| L4 / Cu(CH₃COO)₂ | Methanol | 69.38 | 0.019 |
This table presents kinetic data for the oxidation of catechol catalyzed by in situ formed copper(II) complexes of different pyrazole-based ligands, demonstrating the optimization of catalytic performance. Data sourced from mdpi.comresearchgate.netcnr.it.
Mechanistic Aspects of Pyrazole-Catalyzed Reactions
Understanding the reaction mechanism is crucial for designing more efficient catalysts. For pyrazole-based catalytic systems, the mechanism often involves the coordination of the substrate to the metal center, followed by a series of steps facilitated by the pyrazole ligand.
In the case of oxidation reactions catalyzed by copper-pyrazole complexes, the process typically involves the binding of the catechol substrate to the copper(II) center. researchgate.net The pyrazole ligand helps to stabilize the metal center and modulate its redox potential, facilitating the oxidation of the substrate.
Mechanistic studies on pyrazole synthesis itself, such as the formation via oxidation-induced N-N coupling of diazatitanacycles, reveal complex pathways involving rate-determining oxidation steps and the critical role of oxidant coordination to the metal center. nih.govrsc.org While this relates to the synthesis of the pyrazole ring, the principles of metal-ligand interaction and electron transfer are fundamental to understanding its role in catalysis.
In systems with protic pyrazole ligands, the mechanism can be more intricate, featuring metal-ligand cooperation. mdpi.com This can involve proton-coupled electron transfer (PCET) between the catalyst and the substrate. For example, in the N-N bond cleavage of hydrazine (B178648) catalyzed by an iron(II) complex with a pincer-type pyrazole ligand, the pyrazole NH group promotes the cleavage through hydrogen bonding, while another NH group acts as an acid-base catalyst in a subsequent step. mdpi.com
Applications in Advanced Materials Science and Optoelectronics
Derivatives of this compound are valuable building blocks for advanced materials due to their unique electronic and photophysical properties. The presence of the electron-withdrawing nitro group and the extended π-conjugated system often imparts desirable characteristics for applications in sensors and optoelectronic devices. mdpi.comglobalresearchonline.net
Development as Fluorescent Probes and Chemical Sensors
Pyrazole derivatives have gained significant attention as fluorescent materials. mdpi.comglobalresearchonline.net Their high synthetic versatility, good photostability, and strong luminescence make them ideal candidates for developing fluorescent probes and chemical sensors. nih.gov These sensors can detect specific ions or molecules through changes in their fluorescence emission, such as "turn-on" or "turn-off" responses. nih.govrsc.org
The sensing mechanism often relies on the interaction of the analyte with the pyrazole moiety, which acts as a recognition site. This interaction can alter the electronic properties of the fluorophore, leading to a change in its emission intensity or wavelength. For instance, pyrazole-based sensors have been developed for the selective detection of metal cations like Zn²⁺, Cd²⁺, and Fe³⁺. rsc.org
A notable application involves the detection of nitroaromatic compounds, which are environmental pollutants. mdpi.com Furthermore, the fluorescence of certain dyes can be quenched by p-nitrophenol, a hydrolysis product of some organophosphate neurotoxins, forming the basis of a detection method for these hazardous substances. nih.gov The nitrophenyl group within the this compound structure is particularly relevant to these sensing applications.
| Sensor Type | Analyte Detected | Emission Wavelength (λem) | Response |
| Pyrazole Derivative 8 | Zn²⁺ / Cd²⁺ | 480 nm | ~20x fluorescence increase with Zn²⁺ |
| Pyrazole Derivative 9 | Fe³⁺ / Fe²⁺ | 465 nm | ~30x fluorescence increase with Fe³⁺ |
| Coumarin Derivative | p-nitrophenol | Blue-Green Region | Fluorescence quenching |
This table summarizes the performance of different fluorescent sensors, including pyrazole-based systems, for the detection of various analytes. Data sourced from rsc.orgnih.gov.
Utilization in Optoelectronic and Photoluminescent Materials
The photoluminescent properties of pyrazole derivatives make them suitable for use in optoelectronic devices, particularly in organic light-emitting diodes (OLEDs) and photovoltaic cells. researchgate.netmdpi.com Many pyrazole compounds serve as luminescent and fluorescent agents, with applications as brightening agents, semiconductors, and liquid crystals. mdpi.com
In the context of OLEDs, pyrazole derivatives can be employed as emitters in the active layer. For example, new 6-CF₃-1H-pyrazolo[3,4-b]quinolines, which feature a pyrazole core, have been synthesized and characterized for electroluminescent applications. researchgate.netmdpi.com Devices constructed using these materials as emitters have been shown to produce deep bluish-green light. The performance of these OLEDs, including brightness and efficiency, is influenced by the specific molecular structure of the pyrazole derivative. mdpi.com
| Pyrazole-Based Emitter | Emission Color | Max. Brightness (cd/m²) | Current Efficiency (cd/A) |
| Mol3 (1-phenyl-3-phenyl-6-CF₃-1H-pyrazolo[3,4-b]quinoline) | Deep Bluish-Green | ~1436.0 | up to 1.26 |
| 1-methyl-3-phenyl-6-N,N-dimethyl-1H-pyrazolo[3,4-b]quinoline | Green | 37,000 | 6.0 |
This table highlights the performance of OLED devices utilizing different pyrazole derivatives as emitters, showcasing their potential in optoelectronic applications. Data sourced from researchgate.netmdpi.com.
The fluorescence in these phenyl-decorated pyrazoloquinolines is often attributed to a photoinduced charge transfer process occurring between the phenyl substituent and the pyrazoloquinoline core, demonstrating how molecular design can control the material's optoelectronic properties. researchgate.netmdpi.com
Integration into Dyes and Pigments with Tunable Properties
The this compound framework serves as a valuable chromophoric system in the development of novel dyes and pigments. The inherent conjugation within the pyrazole ring, coupled with the electronic effects of the nitro and phenyl substituents, provides a basis for creating colored compounds. The true potential of these derivatives lies in the ability to tune their optical properties through synthetic modifications, leading to a range of colors and performance characteristics.
The synthesis of azo dyes incorporating a pyrazole moiety is a well-established strategy. These dyes are typically prepared through the diazotization of an aromatic amine and subsequent coupling with a suitable pyrazole derivative. In the context of this compound, the presence of the reactive position on the pyrazole ring allows for its use as a coupling component. Furthermore, derivatives of this compound, for instance, those bearing an amino group, can be diazotized and coupled with other aromatic systems to generate a diverse array of azo pyrazole dyes. The color of these dyes can be modulated by introducing various electron-donating or electron-withdrawing groups onto the phenyl rings, thereby altering the intramolecular charge transfer characteristics of the molecule.
Recent research has focused on the synthesis of novel azo pyrazole disperse dyes for applications such as dyeing polyester fabrics using environmentally friendly supercritical carbon dioxide. nih.gov While not specifically starting from this compound, these studies demonstrate the general principle of creating pyrazole-based dyes with good fastness properties. nih.gov The synthesis often involves the coupling of a diazonium salt with a pyrazole derivative, leading to yellow-red disperse dyes. nih.gov
The photophysical properties of nitrophenyl-substituted pyrazoles have been investigated, revealing their potential as fluorescent dyes. researchgate.net For instance, the conjugated 3-(p-nitrophenyl)-5-phenyl-1H-pyrazole (NPP) exhibits interesting absorption and fluorescence characteristics that are influenced by the solvent environment. researchgate.net Such studies provide insight into how the optical properties of these compounds can be controlled.
The tunability of the optical properties of dyes derived from this compound can be further enhanced by creating more complex molecular structures. For example, the synthesis of azo Schiff bases derived from pyrazole derivatives allows for the creation of compounds with extended conjugation, leading to shifts in their absorption spectra. researchgate.net The UV-Vis spectral data of such compounds have been studied in various solvents and at different pH levels, demonstrating the sensitivity of their electronic structure to the surrounding environment. researchgate.net
Table 1: Examples of Pyrazole-Based Dye Synthesis and Properties
| Dye Type | Starting Materials | Key Features | Potential Applications |
| Azo Pyrazole Disperse Dyes | Aryl amine diazonium salts and pyrazole coupling components | Good fastness properties, suitable for supercritical CO2 dyeing | Textile dyeing nih.gov |
| Fluorescent Pyrazole Dyes | 3-(p-nitrophenyl)-5-phenyl-1H-pyrazole | Solvent-dependent absorption and fluorescence | Fluorescent probes, laser dyes researchgate.net |
| Azo Schiff Base Pyrazole Dyes | p-Nitrobenzaldehyde and diamino pyrazole derivatives | Extended conjugation, tunable absorption spectra | pH-sensitive indicators, advanced pigments researchgate.net |
Exploration of Photochromic Behavior for Switchable Materials
Photochromic materials, which undergo reversible changes in their absorption spectra upon irradiation with light, are at the forefront of research for applications in optical data storage, molecular switches, and smart windows. Pyrazole derivatives have emerged as a promising class of compounds for the design of novel photochromic systems.
The exploration of photochromism in pyrazole-containing molecules has often focused on diarylethene derivatives. A novel photochromic diarylethene incorporating a pyrazole moiety has been synthesized and shown to exhibit remarkable photochromism, changing from colorless to purple upon UV irradiation in both solution and a polymer matrix. epa.gov This highlights the potential of the pyrazole ring to be a key component in photoswitchable molecules.
While direct studies on the photochromic behavior of this compound are not extensively reported, research on related structures provides valuable insights. The general principle of photochromism in many organic molecules involves a light-induced reversible transformation between two isomers with distinct electronic properties. For pyrazole derivatives, this could involve processes like E/Z isomerization around a double bond attached to the pyrazole ring or ring-opening and ring-closing reactions. The presence of the nitrophenyl group in the target compound could influence the energetics of these photo-transformations and the stability of the different isomeric states.
The development of switchable materials often involves integrating photochromic molecules into a solid matrix, such as a polymer film. The performance of these materials is dependent on the fatigue resistance and the efficiency of the photochemical reactions of the embedded photochromic compound.
Role as Versatile Synthons for Complex Chemical Scaffolds
Beyond its applications in materials science, this compound serves as a valuable and versatile synthon in organic synthesis for the construction of more complex molecular architectures. The pyrazole ring itself offers multiple reaction sites, and the substituents on the ring can be chemically modified to introduce further functionality.
One of the key applications of pyrazole derivatives is in multicomponent reactions (MCRs), which are one-pot reactions involving three or more starting materials to form a complex product in a highly atom-economical manner. nih.gov Pyrazole aldehydes, for instance, can participate in MCRs to generate fused heterocyclic systems like pyrimido[4,5-d]pyrimidines. nih.gov This demonstrates the potential of functionalized derivatives of this compound to be used in the efficient synthesis of diverse compound libraries.
The chemical reactivity of the pyrazole core allows for various transformations. For example, pyrazole derivatives can be used as precursors for the synthesis of other heterocyclic compounds. The reaction of pyrazolic chalcones with hydrazine can lead to the formation of new pyrazole-containing pyrazoline structures. arabjchem.org This highlights how the pyrazole unit can act as a scaffold upon which other rings can be built.
Furthermore, the synthesis of chromone-related pyrazole compounds has been reported, where a pyrazole moiety is attached to a chromone core. nih.gov These syntheses often involve the cyclization of pyrazole-containing chalcone (B49325) precursors. Such strategies showcase the utility of pyrazole derivatives in creating hybrid molecules with potentially interesting properties.
The this compound scaffold can also be elaborated through reactions at the C-H bonds of the pyrazole ring or by modification of the phenyl and nitrophenyl rings. For instance, the introduction of additional functional groups can pave the way for subsequent cross-coupling reactions or other transformations, enabling the synthesis of highly complex and functionalized molecules. The chalcone derived from 4-nitrobenzaldehyde and acetophenone (B1666503) can be used to synthesize pyrazole derivatives, indicating that the core structure of our interest can be accessed and subsequently modified. banglajol.info
Table 2: Synthetic Utility of Pyrazole Derivatives
| Reaction Type | Pyrazole Derivative Used | Resulting Scaffold | Significance |
| Multicomponent Reactions | Pyrazole-4-carbaldehydes | Pyrimido[4,5-d]pyrimidines | Efficient synthesis of complex fused heterocycles nih.gov |
| Cyclocondensation Reactions | Pyrazolic chalcones | Pyrazole-substituted pyrazolines | Building new heterocyclic rings on a pyrazole core arabjchem.org |
| Oxidation/Cyclization | Pyrazole-containing 2'-hydroxychalcones | Pyrazolyl-substituted chromones | Access to hybrid heterocyclic systems nih.gov |
| Cycloaddition Reactions | Chalcones derived from nitroaromatics | Dihydro-1H-pyrazoles | Versatile precursors for further functionalization banglajol.info |
Q & A
Q. What are the common synthetic routes for 4-(4-Nitrophenyl)-1-phenyl-1H-pyrazole, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, such as cyclocondensation of phenylhydrazine derivatives with nitro-substituted ketones. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) under controlled conditions (50°C, THF/water solvent system) can yield pyrazole-triazole hybrids with nitrophenyl groups . Optimization includes adjusting stoichiometry, solvent polarity (e.g., DMF for high-temperature reactions), and catalysts (e.g., CuSO₄/ascorbate for click chemistry). Monitoring via TLC and purification via column chromatography (e.g., petroleum ether/ethyl acetate gradients) ensures product purity .
Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Key methods include:
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and aromatic proton environments .
- X-ray crystallography (using SHELXL for refinement) to resolve molecular geometry, dihedral angles between aromatic rings, and hydrogen-bonding networks .
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- TLC and HPLC for monitoring reaction progress and assessing purity .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activities of this compound derivatives?
Contradictions often arise from variations in substituent positioning (e.g., nitro group orientation) or assay conditions. For example:
- Structure-activity relationship (SAR) studies comparing analogs (e.g., 4-fluorophenyl vs. 4-chlorophenyl substitutions) can isolate functional group contributions .
- Dose-response assays under standardized protocols (e.g., MIC values for antimicrobial activity) reduce variability .
- Computational docking (e.g., molecular dynamics simulations) clarifies interactions with targets like cyclooxygenase-2 or adenosine receptors .
Q. What challenges arise in crystallizing this compound, and how are they mitigated?
Challenges include:
- Planarity disruption : Intramolecular hydrogen bonds (e.g., O–H⋯N) between phenol and pyrazole rings can enforce coplanarity, but bulky substituents (e.g., nitrophenyl groups) introduce torsional strain .
- Twinned crystals : High-resolution data (≤1.0 Å) and SHELXD/SHELXE pipelines improve phase solutions .
- Solvent choice : Polar aprotic solvents (e.g., DMF) promote slow crystallization, yielding diffraction-quality crystals .
Q. How can computational methods enhance the design of derivatives with targeted properties?
- DFT calculations predict electronic effects (e.g., nitro group electron-withdrawing behavior) on reactivity .
- Pharmacophore modeling identifies critical moieties (e.g., pyrazole core) for binding to enzymes like A2B adenosine receptors .
- ADMET profiling (e.g., SwissADME) optimizes bioavailability by adjusting logP values via substituent modifications .
Methodological Notes
- Synthesis Optimization : Use microwave-assisted synthesis (e.g., 30-second irradiation in DMF) to reduce reaction times for nitro-substituted intermediates .
- Crystallography : Validate structures using PLATON/ADDSYM to check for missed symmetry .
- Biological Assays : Include positive controls (e.g., celecoxib for COX-2 inhibition) to benchmark activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
